molecular formula C11H15IN2O B1299168 N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 676588-16-2

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1299168
CAS No.: 676588-16-2
M. Wt: 318.15 g/mol
InChI Key: WLPJFPZGLUXQGR-UHFFFAOYSA-N
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Description

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is an organic compound with the molecular formula C12H15IN2O This compound is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group and a dimethyl-propionamide moiety

Scientific Research Applications

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: It can be employed in the synthesis of agrochemicals and other specialty chemicals.

Preparation Methods

The synthesis of N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-6-methyl-pyridine, which can be achieved through iodination of 6-methyl-pyridine using iodine and an oxidizing agent such as nitric acid.

    Amidation Reaction: The iodinated pyridine is then subjected to an amidation reaction with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the propionamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide can be compared with similar compounds such as:

    N-(5-Bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide: This compound has a bromine atom instead of iodine, which may affect its reactivity and binding properties.

    N-(5-Iodo-6-ethyl-pyridin-2-yl)-2,2-dimethyl-propionamide: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.

    N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-butanamide: The butanamide moiety introduces additional carbon atoms, potentially altering the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can significantly impact its chemical and biological properties.

Properties

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c1-7-8(12)5-6-9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPJFPZGLUXQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356819
Record name N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676588-16-2
Record name N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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